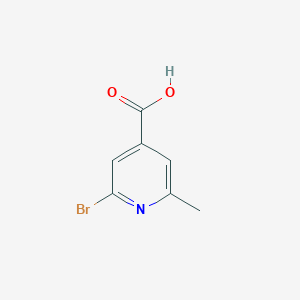

2-Bromo-6-methylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZJQDQHFJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-methylisonicotinic acid structural analysis

An In-depth Technical Guide on the Structural Analysis of 2-Bromo-6-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive structural analysis of this compound (IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It covers the compound's structural characteristics, spectroscopic properties, and relevant experimental protocols. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a halogenated pyridine derivative with significant potential as a versatile synthetic intermediate in the construction of complex heterocyclic frameworks.[1] Its molecular structure, characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and material science. The strategic placement of these functional groups influences its chemical reactivity, biological activity, and pharmacokinetic properties.[1] This guide details the analytical techniques used to elucidate and confirm its structure.

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid[1] |

| CAS Number | 25462-84-4[1] |

| Molecular Formula | C₇H₆BrNO₂[1] |

| Molecular Weight | 216.03 g/mol [1] |

| PubChem CID | 72211852[1] |

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not provided in the search results, expected chemical shifts can be inferred from related structures. For its methyl ester, Methyl 2-bromo-6-methylisonicotinate, documentation including NMR is often available from suppliers.[3][4][5]

Expected ¹H NMR Spectral Data (Illustrative) The following are predicted values based on standard chemical shift tables and data from similar compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (Position 3) | 7.5 - 8.0 | Singlet (or narrow doublet) |

| Pyridine-H (Position 5) | 7.5 - 8.0 | Singlet (or narrow doublet) |

| -CH₃ | 2.5 - 2.7 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Expected ¹³C NMR Spectral Data (Illustrative)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C-Br (Position 2) | 140 - 150 |

| C-COOH (Position 4) | 145 - 155 |

| C-CH₃ (Position 6) | 155 - 165 |

| C-H (Positions 3, 5) | 120 - 130 |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the C-Br bond, and the aromatic pyridine ring.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C, C=N stretch (Pyridine Ring) | 1450 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound (C₇H₆BrNO₂), the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.

Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) |

|---|---|---|

| [M]⁺ | ~214.96 | ~216.96 |

| [M-OH]⁺ | ~197.95 | ~199.95 |

| [M-COOH]⁺ | ~169.97 | ~171.97 |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable analytical data. The following sections outline standard protocols for key analytical techniques.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to press the sample against the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Structural Analysis Workflow

The overall process of structural analysis involves a logical sequence of experiments and data interpretation to confirm the identity and purity of the compound.

References

- 1. This compound|CAS 25462-84-4|Supplier [benchchem.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. 1060810-09-4|2-Bromo-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 4. 884494-71-7|Methyl 2-bromo-6-methylisonicotinate|BLD Pharm [bldpharm.com]

- 5. 884494-71-7 | Methyl 2-bromo-6-methylisonicotinate - Moldb [moldb.com]

Physicochemical Properties of 2-Bromo-6-Methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-bromo-6-methylisonicotinic acid (CAS No: 25462-84-4). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, including melting point, acid dissociation constant (pKa), aqueous solubility, and the octanol-water partition coefficient (logP). These methodologies are presented to guide researchers in the empirical evaluation of this and similar molecules. Visual workflows for these experimental procedures are provided to enhance clarity and reproducibility.

Introduction

This compound, with the IUPAC name 2-bromo-6-methylpyridine-4-carboxylic acid, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to the influence of halogen substituents on biological activity and pharmacokinetic profiles.[2] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This guide aims to collate the available data and provide a practical framework for its experimental characterization.

Molecular Structure and Identifiers

-

IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid[1]

-

Molecular Formula: C₇H₆BrNO₂[2]

-

Molecular Weight: 216.03 g/mol [2]

-

Canonical SMILES: Cc1cc(cc(n1)Br)C(=O)O

Physicochemical Data

Experimental data for this compound is not widely available. The following table summarizes known identifiers and includes predicted data for its closely related methyl ester, methyl 2-bromo-6-methylisonicotinate (CAS: 884494-71-7), to provide an indication of expected properties.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₆BrNO₂ | Experimental | [2] |

| Molecular Weight | 216.03 g/mol | Calculated | [2] |

| Boiling Point | 282 °C | Predicted (for Methyl Ester) | [4][5] |

| Density | 1.503 g/cm³ | Predicted (for Methyl Ester) | [4][5] |

| pKa | -0.62 ± 0.10 | Predicted (for Methyl Ester) | [4] |

| Appearance | White to off-white solid | Predicted (for Methyl Ester) | [4] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound provides an indication of its purity.[1] A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).[8]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[8]

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]

-

Reporting: The melting point is reported as the range T1-T2.[1]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a compound with both a carboxylic acid and a pyridine ring, multiple pKa values may exist. Potentiometric titration is a precise method for its determination.[9][10]

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9]

-

Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard solution of HCl. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[9]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[11]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a common technique for its determination.[12]

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at pH 7.4).[12]

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).[12]

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP measurement.[13][14]

Methodology: Shake-Flask Method

-

Phase Saturation: n-Octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The biphasic mixture is gently agitated until partitioning equilibrium is achieved.[14]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[15]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

While specific experimental data on the physicochemical properties of this compound are limited in the current literature, this guide provides a framework for its characterization. The presented protocols for determining melting point, pKa, aqueous solubility, and logP are based on standard, reliable methodologies. The generation of empirical data for these properties is essential for advancing the use of this compound in pharmaceutical research and development. It is recommended that researchers utilize these or similar methods to build a comprehensive physicochemical profile of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound|CAS 25462-84-4|Supplier [benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]

- 5. METHYL 2-BROMO-6-METHYLISONICOTINATE CAS#: 884494-71-7 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. who.int [who.int]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Bromo-6-methylisonicotinic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates essential information on its chemical identity, properties, synthesis, and potential applications, tailored for professionals in research and development.

Core Identifiers and Chemical Properties

This compound, a substituted pyridine derivative, is recognized by several key identifiers. The most critical of these is its CAS number, which provides a unique registry for this specific chemical substance.

| Identifier | Value |

| CAS Number | 25462-84-4[1] |

| Molecular Formula | C₇H₆BrNO₂[1] |

| Molecular Weight | 216.03 g/mol [1] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid[1] |

| PubChem CID | 72211852[1] |

The physicochemical properties of this compound are crucial for its handling, application, and integration into synthetic workflows.

| Property | Value |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| SMILES | O=C(O)C1=CC(C)=NC(Br)=C1 |

| InChI Key | QGZZJQDQHFJUHC-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the electrophilic bromination of a 6-methylnicotinic acid derivative. Below is a generalized experimental protocol based on established chemical principles for pyridine ring functionalization.

Method: Electrophilic Bromination of 6-Methylnicotinic Acid or its Ester

This procedure outlines the synthesis starting from a readily available precursor.

Materials:

-

6-Methylnicotinic acid or Methyl 6-methylnicotinate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or Chloroform

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve the starting material (6-methylnicotinic acid or its ester) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent dropwise to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a suitable base, such as sodium hydroxide solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Potential Applications and Mechanism of Action

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features, including the bromine atom and the carboxylic acid group, make it a valuable scaffold for developing novel therapeutic agents.[1]

In vitro studies have indicated that this compound may possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[1] While the precise mechanism is still under investigation, it is hypothesized that it may interact with key enzymes or receptors involved in inflammatory signaling pathways. The bromine atom can serve as a handle for further chemical modifications, allowing for the fine-tuning of its biological activity.[1]

Visualizing Synthesis and Potential Logical Relationships

To better illustrate the synthetic process and a potential workflow for its application in research, the following diagrams are provided in the DOT language for Graphviz.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Caption: A logical workflow for screening the anti-inflammatory activity of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-bromo-6-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and quantitative data, and offers insights into the historical context of this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 25462-84-4, is a substituted pyridine derivative.[1] Halogenated pyridine carboxylic acids are a class of compounds that have garnered significant interest in pharmaceutical research due to their utility as versatile synthetic intermediates. The strategic placement of bromo and methyl functional groups on the isonicotinic acid scaffold allows for a variety of subsequent chemical modifications, making it a key component in the synthesis of more complex molecules with potential biological activity. While the specific historical details of its initial discovery are not extensively documented, its development is rooted in the broader exploration of halogenated nitrogen-containing heterocycles that gained momentum in the mid-20th century.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | 5315-25-3 |

| This compound | C₇H₆BrNO₂ | 216.03 | 25462-84-4 |

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromo-6-methylpyridine, from 2-amino-6-methylpyridine. The second step is the oxidation of the methyl group of the precursor to a carboxylic acid.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 2-Bromo-6-methylpyridine

This protocol is adapted from established chemical synthesis literature.[2]

Step 1: Diazotization and Bromination

-

In a 1-liter round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid (HBr) at room temperature.

-

Cool the mixture to -10 °C using a freezing mixture.

-

With continuous stirring, add 40 mL of bromine (Br₂) dropwise over a period of 40 minutes. Maintain the temperature at -5 °C and continue stirring for an additional 1.5 hours.

-

Prepare a solution of 55 g (779.2 mmol) of sodium nitrite (NaNO₂) in 70 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C. Stir for another 1.5 hours.

Step 2: Work-up and Isolation

-

Prepare a solution of 200 g (5 mol) of sodium hydroxide (NaOH) in 200 mL of water, and cool it in an ice bath.

-

Add the cold NaOH solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C.

-

Allow the mixture to slowly warm to room temperature.

-

Extract the product with diethyl ether (8 x 25 mL).

-

Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Table 2: Quantitative Data for the Synthesis of 2-Bromo-6-methylpyridine

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Amino-6-methylpyridine | 108.14 | 31 | 286.6 |

| Bromine | 159.81 | 63.92 | 400 |

| Sodium Nitrite | 69.00 | 55 | 779.2 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 2-Bromo-6-methylpyridine | 172.02 | 45 | 95 |

Synthesis of this compound

This protocol is based on the oxidation of a structurally similar compound, 6-bromo-2-methylpyridine, as detailed in patent literature, and is expected to be applicable for the synthesis of the target molecule.

Step 1: Oxidation

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add the 2-bromo-6-methylpyridine synthesized in the previous step and water.

-

Heat the mixture to 60-65 °C with stirring.

-

Add potassium permanganate (KMnO₄) in portions.

-

After the addition is complete, continue to heat and stir the mixture for several hours.

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Wash the filter cake with water.

-

Acidify the filtrate to a pH of 1.5-2 using 10% hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product.

Table 3: Example Quantitative Data for the Oxidation of a Bromo-methylpyridine

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 6-Bromo-2-methylpyridine | 172.02 | 28.6 | 166.3 |

| Potassium Permanganate | 158.03 | 68.3 | 432.2 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 6-Bromo-2-pyridinecarboxylic acid | 202.01 | 29.2 | 87 |

Note: This data is for a closely related isomer and serves as a reference for the expected yield.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and quantitative data provided herein are intended to support researchers and scientists in the fields of organic synthesis and drug development. The availability of this key intermediate facilitates the exploration of novel chemical entities with potential therapeutic applications. Further research into the characterization and diverse applications of this compound is encouraged to fully unlock its potential in medicinal chemistry.

References

Spectral Analysis of 2-bromo-6-methylisonicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 2-bromo-6-methylisonicotinic acid. Due to the limited availability of public domain spectral data for this specific compound, this document synthesizes predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. The guide covers expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers working with or synthesizing this compound and similar heterocyclic compounds.

Introduction

This compound, with the CAS Number 25462-84-4 and molecular formula C₇H₆BrNO₂, is a substituted pyridine derivative.[1] Such halogenated and methylated nicotinic acid analogs are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the anticipated spectral data for this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, broad | 1H | -COOH |

| ~7.8 - 8.0 | Singlet | 1H | H-5 |

| ~7.6 - 7.8 | Singlet | 1H | H-3 |

| ~2.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~160 - 165 | C-6 |

| ~148 - 152 | C-2 |

| ~140 - 145 | C-4 |

| ~125 - 130 | C-3 |

| ~120 - 125 | C-5 |

| ~20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1580-1610 | Medium | C=C & C=N stretching (Pyridine ring) |

| ~1400-1450 | Medium | C-H bending (-CH₃) |

| ~1200-1300 | Medium | C-O stretch |

| ~1000-1100 | Medium | C-Br stretch |

| ~800-900 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 215/217 | ~50/~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 198/200 | Variable | [M-OH]⁺ |

| 170/172 | Variable | [M-COOH]⁺ |

| 136 | Variable | [M-Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a relevant m/z range.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

Conclusion

References

An In-depth Technical Guide to the Theoretical Properties of 2-Bromo-6-methylisonicotinic Acid

This technical guide provides a comprehensive overview of the theoretical properties of 2-bromo-6-methylisonicotinic acid, a substituted pyridine carboxylic acid of interest to researchers, scientists, and drug development professionals. This document outlines its structural characteristics, predicted physicochemical properties, and potential synthetic pathways, alongside a discussion of its theoretical reactivity and potential biological significance based on related compounds.

Core Molecular Characteristics

This compound, with the CAS number 25462-84-4, possesses a distinct molecular architecture.[1] Its IUPAC name is 2-bromo-6-methylpyridine-4-carboxylic acid.[1] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.

A summary of its key molecular identifiers is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 25462-84-4 | [1] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid | [1] |

Predicted Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on the known properties of structurally similar compounds, such as 2-bromoisonicotinic acid. These predicted values are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Basis for Prediction |

| pKa | ~3-4 | The carboxylic acid group on a pyridine ring typically has a pKa in this range. The electron-withdrawing nature of the bromine atom may slightly lower the pKa compared to isonicotinic acid itself. |

| logP | ~1.5-2.0 | Based on the XLogP3 of 1.2 for 2-bromoisonicotinic acid[2], the addition of a methyl group is expected to increase the lipophilicity and thus the logP value. |

Theoretical Spectral Data

Predicting the spectral characteristics of this compound is essential for its identification and characterization. The following are expected spectral features based on its structure and data from related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (position 3) | 7.8 - 8.2 | Singlet |

| Aromatic CH (position 5) | 7.6 - 8.0 | Singlet |

| Methyl (CH₃) | 2.5 - 2.7 | Singlet |

| Carboxylic Acid (OH) | 10.0 - 13.0 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-Br (C2) | 145 - 155 |

| C-COOH (C4) | 140 - 150 |

| C-CH₃ (C6) | 155 - 165 |

| Aromatic CH (C3) | 120 - 130 |

| Aromatic CH (C5) | 125 - 135 |

| Methyl (CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C and C=N stretches (Pyridine Ring) | 1400 - 1600 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would result in a characteristic M+2 isotopic pattern.

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 215 |

| [M]⁺ (⁸¹Br) | 217 |

| [M-COOH]⁺ | 170/172 |

| [M-Br]⁺ | 136 |

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be devised based on established reactions for pyridine derivatives. A potential experimental workflow is outlined below.

References

Potential Antimicrobial Activity of 2-Bromo-6-Methylisonicotinic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available scientific information regarding the potential antimicrobial activity of isonicotinic acid derivatives. As of the date of this publication, no specific studies evaluating the antimicrobial properties of 2-bromo-6-methylisonicotinic acid have been identified in the public domain. The information presented herein is based on research conducted on structurally related compounds and is intended to provide a theoretical framework and guide for future investigation.

Executive Summary

Isonicotinic acid and its derivatives have long been a cornerstone in the development of antimicrobial agents, most notably represented by the anti-tuberculosis drug isoniazid. The pyridine ring serves as a versatile scaffold, and its modification with various functional groups can significantly influence biological activity. This technical guide explores the potential antimicrobial activity of a specific derivative, this compound, by examining the established knowledge of related isonicotinic acid compounds. While direct experimental data for this compound is not currently available, this paper will delve into the structure-activity relationships of analogous molecules, present common experimental protocols for antimicrobial evaluation, and propose a hypothetical mechanism of action. This document aims to serve as a foundational resource for researchers interested in the synthesis and biological screening of novel isonicotinic acid derivatives as potential antimicrobial agents.

Introduction to Isonicotinic Acid Derivatives as Antimicrobial Agents

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its hydrazide derivative, isoniazid, remains a first-line treatment for tuberculosis, highlighting the potential of this chemical class. The antimicrobial activity of isonicotinic acid derivatives is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its antimicrobial spectrum and potency. Halogenation, in particular, is a common strategy in drug design to enhance biological activity.

Structure-Activity Relationships of Antimicrobial Isonicotinic Acid Derivatives

The antimicrobial efficacy of isonicotinic acid derivatives is intricately linked to their chemical structure. Studies on various substituted isonicotinic acids and their hydrazones have revealed several key trends:

-

Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound across the microbial cell membrane. The introduction of a methyl group, as seen in this compound, is expected to increase its lipophilicity compared to the unsubstituted parent compound.

-

Halogenation: The presence of a halogen atom, such as bromine, can significantly impact the electronic properties of the pyridine ring and enhance the compound's ability to interact with biological targets. Bromine is known to be a good leaving group and can participate in various interactions, potentially contributing to the inhibition of microbial enzymes.

-

Position of Substituents: The specific placement of functional groups on the pyridine ring is crucial for activity. The substitution pattern in this compound may influence its binding affinity to target proteins.

Quantitative Data on Related Isonicotinic Acid Derivatives

While no specific antimicrobial data for this compound is available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isonicotinic acid hydrazide derivatives against various microbial strains. This data provides a comparative baseline for the potential activity of novel derivatives.

| Compound | Staphylococcus aureus (ATCC 6538) | Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (NCIMB 9111) | Candida albicans (ATCC 24433) | Reference |

| Nicotinic Acid Hydrazide Derivative NC 3 | >1 mM | >1 mM | 0.016 mM | 0.016 mM | >1 mM | [1] |

| Nicotinic Acid Hydrazide Derivative NC 5 | 0.03 mM | 0.03 mM | >1 mM | >1 mM | >1 mM | [1] |

Experimental Protocols for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel compounds like this compound typically involves a series of standardized in vitro assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay

This assay provides a qualitative assessment of antimicrobial activity.

-

Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Test Compound: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known mechanisms of action of other isonicotinic acid derivatives, a hypothetical signaling pathway for the antimicrobial activity of this compound can be proposed. A primary target could be a key microbial enzyme involved in cell wall synthesis, DNA replication, or essential metabolic pathways.

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Evaluation

The systematic evaluation of a novel compound for antimicrobial activity follows a well-defined workflow, from initial screening to more detailed characterization.

Caption: A typical workflow for evaluating antimicrobial compounds.

Conclusion and Future Directions

While the antimicrobial potential of this compound remains to be experimentally verified, the existing literature on related isonicotinic acid derivatives provides a strong rationale for its investigation. The presence of both a bromo and a methyl substituent on the isonicotinic acid scaffold suggests that this compound may possess favorable physicochemical properties for antimicrobial activity.

Future research should focus on the chemical synthesis of this compound and its subsequent evaluation against a broad panel of pathogenic bacteria and fungi using the standardized protocols outlined in this guide. Promising results from these initial screenings would warrant further studies to elucidate its mechanism of action and to assess its potential for therapeutic development. The exploration of novel isonicotinic acid derivatives like this compound is a valuable endeavor in the ongoing search for new and effective antimicrobial agents to combat the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide on the Solubility and Stability of 2-bromo-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-6-methylisonicotinic acid is a pivotal intermediate in contemporary drug discovery and development, valued for its versatile chemical reactivity that allows for the synthesis of a diverse range of pharmaceutical compounds.[1] Its core structure, a substituted pyridine ring, provides a foundation for building molecules with potential therapeutic activities.[1] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and presenting a framework for data interpretation. Understanding these fundamental properties is critical for its effective utilization in medicinal chemistry, from reaction optimization to formulation development.

Introduction

This compound, with the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol , is a halogenated pyridine carboxylic acid derivative.[1] The strategic placement of the bromine atom and the methyl group on the isonicotinic acid scaffold makes it a valuable building block in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds.[1] The carboxylic acid moiety provides a site for amide bond formation, esterification, and other modifications.[1]

Despite its widespread use, detailed public data on the solubility and stability of this compound is scarce. This guide aims to bridge this gap by outlining standardized methodologies for characterizing these critical physicochemical properties, thereby facilitating its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid | [1] |

| CAS Number | 25462-84-4 | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in various solvents. This method is adapted from established procedures for pyridine carboxylic acids.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at different temperatures.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane)

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

-

Confirm the concentration of the saturated solution using a validated HPLC method for accuracy.

Expected Solubility Data Presentation

The obtained solubility data should be structured for clarity and comparative analysis as shown in Table 2.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetonitrile | 25 | [Hypothetical Data] | [Hypothetical Data] |

| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Ethyl Acetate | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Dichloromethane | 25 | [Hypothetical Data] | [Hypothetical Data] |

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Experimental Protocol for Stability Assessment (ICH Guidelines)

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stress testing of new drug substances and provides a framework for evaluating the stability of this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound (purity >99%)

-

Forced-air stability chambers

-

Photostability chamber

-

pH meter

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) detector

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

1. Solid-State Stability:

- Thermal Stability: Expose solid samples of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled humidity environment (e.g., 75% RH) for a defined period (e.g., 1, 2, 4 weeks).

- Photostability: Expose solid samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

2. Solution-State Stability:

- Hydrolytic Stability: Prepare solutions of the compound in aqueous media at different pH values (e.g., pH 2, pH 7, pH 9). Store these solutions at controlled temperatures (e.g., 25°C, 40°C) for a defined period.

- Oxidative Stability: Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., H₂O₂). Store the solution at a controlled temperature for a defined period.

3. Sample Analysis:

- At specified time points, withdraw samples from each stress condition.

- Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

- Use LC-MS to identify the structure of the major degradation products.

Expected Stability Data Presentation

The results of the stability studies should be tabulated to provide a clear overview of the compound's degradation profile under different conditions, as illustrated in Table 3.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (% Peak Area) |

| Solid State | |||

| 40°C / 75% RH | 4 weeks | [Hypothetical Data] | [Hypothetical Data] |

| 60°C | 2 weeks | [Hypothetical Data] | [Hypothetical Data] |

| Photostability (ICH) | - | [Hypothetical Data] | [Hypothetical Data] |

| Solution State | |||

| 0.1 M HCl (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |

| pH 7 Buffer (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 M NaOH (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ (25°C) | 24 hours | [Hypothetical Data] | [Hypothetical Data] |

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the solubility and stability studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-6-methylisonicotinic Acid

Introduction

2-Bromo-6-methylisonicotinic acid is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure features three key functional handles for diversification: a bromine atom, a carboxylic acid, and a methyl group. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The carboxylic acid at the 4-position can be readily converted into amides, esters, and other derivatives. These characteristics make it a valuable scaffold for generating libraries of novel compounds for drug discovery and development.

This document provides detailed protocols for three common and powerful transformations to synthesize derivatives from this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or a boronic ester.[2][3] This reaction is widely used to synthesize biaryl and substituted heterocyclic compounds. For this compound, the reaction occurs at the C2 position, replacing the bromine atom with a new carbon-based substituent.

Representative Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. Conditions should be optimized for specific substrates.

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or pre-formed Pd complexes | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Used with Pd(OAc)₂ or other palladium precursors.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the organoboron species.[2][5] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Biphasic solvent systems are common.[2] |

| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst.[5] |

Experimental Protocol: Synthesis of 2-Aryl-6-methylisonicotinic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/Water (4:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 2-aryl-6-methylisonicotinic acid derivative.

Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[6] This method is exceptionally versatile for synthesizing aryl amines from this compound, allowing the introduction of primary or secondary amines at the C2 position.[7]

Representative Reaction Conditions

The following table summarizes typical conditions for Buchwald-Hartwig amination. The choice of ligand and base is critical and substrate-dependent.

| Parameter | Condition | Notes |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A source of Palladium(0) is required.[8] |

| Ligand | BINAP, XantPhos, DavePhos, tBuXPhos | Sterically hindered phosphine ligands are commonly used.[6][9] |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred.[8] |

| Temperature | 80 - 110 °C | Reactions are typically run at elevated temperatures. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability and activity. |

Experimental Protocol: Synthesis of 2-Amino-6-methylisonicotinic Acid Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine (R¹R²NH).

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 - 2.0 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XantPhos (0.05 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

In an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, and the ligand (XantPhos).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium precursor, Pd₂(dba)₃.

-

Add anhydrous toluene, followed by the amine coupling partner.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Dilute with water and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Application Note 3: Amide Bond Formation via Coupling Reagents

The carboxylic acid functional group of this compound is a prime site for derivatization. Amide bond formation is one of the most important reactions in pharmaceutical chemistry.[10] This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine.

Representative Reaction Conditions

The following table lists common coupling reagents and conditions for amide bond formation.

| Parameter | Condition | Notes |

| Coupling Reagent | HATU, HBTU, EDC/HOBt, T3P® | These reagents activate the carboxylic acid for nucleophilic attack.[10] |

| Base | DIPEA, NMM, Triethylamine | An organic base is required to neutralize the acid formed and facilitate the reaction. |

| Solvent | DMF, DCM, Acetonitrile | Anhydrous, aprotic solvents are typically used. |

| Temperature | 0 °C to Room Temperature | Reactions are often started at 0 °C and allowed to warm to room temperature. |

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinamide Derivatives

This protocol outlines a general procedure for forming an amide bond using HATU as the coupling agent.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired amine to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

If a precipitate does not form, extract the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

References

- 1. This compound|CAS 25462-84-4|Supplier [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful tool is widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] 2-bromo-6-methylisonicotinic acid is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.[4]

This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for the coupling of related 2-bromopyridine derivatives and are intended to serve as a comprehensive guide for researchers in the field.[5][6]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2]

Caption: General Mechanism of the Suzuki Coupling Reaction.

Experimental Protocols

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. For a substrate like this compound, the presence of the carboxylic acid and the nitrogen atom in the pyridine ring can influence the reaction outcome. The following protocols provide a starting point for optimization.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Experimental Workflow:

References

Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 2-bromo-6-methylisonicotinic acid, a key building block in the development of novel pharmaceutical compounds. The following sections detail the typical synthetic routes, present key reaction parameters in a structured format, and offer a detailed experimental protocol.

Synthetic Overview

The preparation of this compound is most commonly achieved through the electrophilic bromination of 6-methylisonicotinic acid. This reaction introduces a bromine atom at the 2-position of the pyridine ring. The choice of brominating agent and reaction conditions can be optimized to maximize yield and purity while minimizing the formation of byproducts, such as dibrominated species.[1] Common brominating agents include liquid bromine (Br₂) and N-bromosuccinimide (NBS).[1] The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane, at temperatures ranging from room temperature to slightly elevated conditions (60-80°C).[1]

Key Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Starting Material | 6-methylisonicotinic acid | --- |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling. |

| Molar Ratio (Brominating Agent:Starting Material) | 1.1 - 1.3 : 1 | A slight excess of the brominating agent is used to drive the reaction to completion.[1] |

| Solvent | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid can also act as a catalyst. |

| Reaction Temperature | 25°C - 80°C | Higher temperatures can increase the reaction rate but may also lead to more side products.[1] |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |

| Typical Yield | 70-85% | Yields are dependent on the specific conditions and purification method. |

| Purification Method | Recrystallization or Column Chromatography | The choice of method depends on the purity of the crude product. |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using N-bromosuccinimide.

Materials:

-

6-methylisonicotinic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-6-methylisonicotinic acid. This versatile building block can be functionalized through various cross-coupling reactions to generate a diverse library of substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary reactions of interest are the Suzuki-Miyaura, Sonogashira, and Heck couplings, which allow for the introduction of aryl/heteroaryl, alkynyl, and alkenyl groups, respectively, at the 2-position of the pyridine ring.

The presence of the carboxylic acid group on the substrate requires careful consideration of the reaction conditions, particularly the choice of base and solvent, to ensure solubility and prevent unwanted side reactions.[1] Generally, the use of additional equivalents of base is necessary to neutralize the acidic proton of the carboxylic acid.[1]

Below is a general schematic of the possible transformations:

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.[2][3]

Application Note:

This protocol is suitable for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Water-miscible co-solvents are often employed to aid in the solubility of the carboxylate salt formed under basic conditions.[1]

Experimental Protocol:

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (3.0 mmol).

-

Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if necessary).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation:

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 85-95 | Adapted from[4] |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 12 | 70-90 | Adapted from[5] |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 110 | 6 | 80-92 | General Protocol |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7]

Application Note:

This protocol is designed for the coupling of this compound with various terminal alkynes. The reaction is typically carried out under mild conditions. An amine base is often used, which also serves as a solvent in some cases. The carboxylic acid will be deprotonated in situ.

Experimental Protocol:

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]